molecular formula C28H46Cl2P2Pd B1426461 Dichlorobis(di-tert-butylphenylphosphine)palladium(II) CAS No. 34409-44-4

Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

Cat. No.: B1426461
CAS No.: 34409-44-4
M. Wt: 621.9 g/mol
InChI Key: QNNRAWADYXIGHE-UHFFFAOYSA-L
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Description

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a compound with the empirical formula C28H46Cl2P2Pd and a molecular weight of 621.94 . It is used as an effective catalyst for cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) can be represented by the SMILES string Cl[Pd]Cl.CC(C)(C)P(c1ccccc1)C(C)(C)C.CC(C)(C)P(c2ccccc2)C(C)(C)C . The InChI representation is 1S/2C14H23P.2ClH.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;;;/h2*7-11H,1-6H3;2*1H;/q;;;;+2/p-2 .


Chemical Reactions Analysis

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a highly active, air-stable catalyst for Suzuki-Miyaura cross-coupling with aryl halides including 5- and 6-membered heteroaryl chlorides . It is also used in other types of coupling reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a solid substance . It has a melting point of 260-264 °C (decomposition) .

Scientific Research Applications

Catalysis in Organic Synthesis

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is prominently used in organic synthesis, particularly as a catalyst. For example, Akazome, Kondo, and Watanabe (1991) demonstrated its effectiveness in catalyzing the transformation of N-(2-nitrobenzylidene)amines into 2H-indazole derivatives under specific conditions, highlighting its role in reductive N-heterocyclization reactions (Akazome, Kondo, & Watanabe, 1991). Additionally, Talhami et al. (2006) reported the use of dichlorobis(triphenylphosphine)palladium(II) within a silica sol–gel matrix as an efficient catalyst for cross-coupling reactions, demonstrating its versatility and recyclability in different catalytic processes (Talhami et al., 2006).

Stereochemistry and Chiral Synthesis

The compound also finds application in the field of stereochemistry and chiral synthesis. Kinoshita, Kashiwabara, and Fujita (1980) used it in the optical resolution of (2-Aminoethyl)butylphenylphosphine, aiding in the determination of the absolute configuration of chiral phosphorus atoms based on circular dichroism spectra of its complexes (Kinoshita, Kashiwabara, & Fujita, 1980).

Synthesis of Complex Organic Molecules

Mphahlele and Oyeyiola (2011) utilized dichlorobis(triphenylphosphine)palladium(II)/tricyclohexylphosphine-catalyzed cross-coupling in the synthesis of complex organic molecules, specifically 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones. This highlights its role in facilitating the creation of specific and potentially bioactive organic compounds (Mphahlele & Oyeyiola, 2011).

Development of Highly Efficient Catalysts

Bolliger and Frech (2010) described the use of dichloro-bis(aminophosphine) complexes as stable forms of palladium nanoparticles, which are excellent catalysts with high functional group tolerance. Such advancements are crucial in developing more efficient and versatile catalysts for various chemical reactions (Bolliger & Frech, 2010).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Biochemical Analysis

Biochemical Properties

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) plays a crucial role in biochemical reactions as an effective catalyst. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s interaction with biomolecules is primarily through its palladium center, which coordinates with the substrates and promotes the catalytic cycle . This interaction enhances the efficiency of biochemical reactions, making it a valuable asset in synthetic chemistry.

Cellular Effects

The effects of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) on cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can lead to the formation of reactive intermediates, which may affect cellular components and processes . These effects are crucial for understanding the compound’s role in biochemical applications and its potential impact on cellular health.

Molecular Mechanism

At the molecular level, Dichlorobis(di-tert-butylphenylphosphine)palladium(II) exerts its effects through binding interactions with biomolecules. The palladium center coordinates with substrates, facilitating the catalytic cycle and promoting the formation of desired products . This mechanism involves enzyme inhibition or activation, depending on the specific reaction and substrates involved. The compound’s ability to modulate gene expression further highlights its significance in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring consistent catalytic activity . Prolonged exposure may lead to degradation, affecting its efficacy and potential cellular impact.

Dosage Effects in Animal Models

The effects of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effective catalytic activity. Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in biochemical applications . Understanding these dosage effects is crucial for safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s catalytic activity influences metabolic flux and metabolite levels, contributing to the overall efficiency of metabolic processes

Transport and Distribution

The transport and distribution of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s availability and efficacy in biochemical reactions, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) exhibits specific subcellular localization, affecting its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its catalytic effects . Understanding these localization mechanisms is crucial for optimizing the compound’s use in biochemical research and applications.

Properties

IUPAC Name

ditert-butyl(phenyl)phosphane;dichloropalladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H23P.2ClH.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;;;/h2*7-11H,1-6H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNRAWADYXIGHE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46Cl2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34409-44-4
Record name Dichlorobis[(di-tert-butyl)phenylphosphine]palladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) in the synthesis of substituted tetracyclines?

A: Dichlorobis(di-tert-butylphenylphosphine)palladium(II) acts as a catalyst in a key step of the synthesis process described in the paper []. This step involves reacting a tetracycline reactive intermediate with carbon monoxide, a silane, and a base in the presence of the palladium catalyst and a phosphine ligand. This reaction introduces a carboxaldehyde group onto the tetracycline scaffold. The palladium catalyst facilitates the formation of a new carbon-carbon bond, ultimately leading to the desired substituted tetracycline compound.

Q2: Are there other palladium catalysts that can be used for this type of reaction?

A: Yes, the research paper also mentions the use of Bis(diphenylphosphinophenyl)ether palladium(II) chloride, or PdCl2(DPEPhos), as an alternative palladium catalyst for this reaction []. The choice of catalyst can influence reaction rate, yield, and selectivity. Further research may be needed to determine the optimal catalyst for specific substituted tetracycline targets.

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